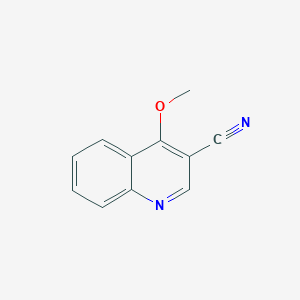

![molecular formula C11H8F3N3O B1386504 3-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin CAS No. 1086378-43-9](/img/structure/B1386504.png)

3-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin

Übersicht

Beschreibung

“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

Diese Verbindung hat vielversprechende Ergebnisse als Antimykotikum gezeigt. Sie zeigt gute in-vitro-Antifungalaktivitäten gegen eine Vielzahl von Pilzen, darunter Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum, bei Konzentrationen von 50 μg/ml . Diese Eigenschaften machen sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika.

Insektizide Eigenschaften

Die Trifluormethylpyrimidinderivate, einschließlich 3-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin, wurden auf ihre insektiziden Aktivitäten hin untersucht. Sie haben eine moderate Wirksamkeit gegen Mythimna separata und Spodoptera frugiperda bei 500 μg/ml gezeigt . Dies deutet auf eine Verwendung in der Schädlingsbekämpfung in der Landwirtschaft hin.

Krebsforschung

Diese Verbindungen haben bestimmte Antikrebsaktivitäten gegen Zelllinien wie PC3, K562, Hela und A549 bei 5 μg/ml gezeigt . Obwohl die Aktivität geringer ist als die von Doxorubicin, eröffnet sie Möglichkeiten für weitere Forschung zu Krebsbehandlungsoptionen.

Landwirtschaftliche Produktion

Im Kontext der landwirtschaftlichen Produktion sind Resistenzen und Kreuzresistenzen gegen bestehende Pestizide zunehmende Probleme. This compound-Derivate können aufgrund ihrer hohen Zielspezifität und guten Umweltverträglichkeit auf ihr Potenzial als effiziente und neuartige Pestizide untersucht werden .

Design von biologisch aktiven Molekülen

Pyrimidin ist ein entscheidendes Molekül beim Design biologisch aktiver Verbindungen. Die einzigartige biologische Struktur von This compound macht es zu einem wichtigen Leitmolekül für die Herstellung neuer Pharmazeutika und Pestizide .

Materialwissenschaften

Das Potenzial der Verbindung als Baustein für neuartige Verbindungen macht sie in den Materialwissenschaften wertvoll. Sie kann bei der Synthese von Materialien mit spezifischen Eigenschaften für verschiedene industrielle Anwendungen eingesetzt werden.

Zukünftige Richtungen

The development of efficient and new pesticides is an urgent task for scientific researchers . Nitrogen-containing heterocyclic compounds like pyrimidines have become a research hotspot in the creation of new pesticides due to their high target specificity and good environmental compatibility . Therefore, “3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” and similar compounds could be further explored for their potential applications in this field.

Wirkmechanismus

Target of Action

It’s known that trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that some trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities and certain anticancer activities .

Biochemische Analyse

Biochemical Properties

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .

Eigenschaften

IUPAC Name |

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKSAJFJGTQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200151 | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-43-9 | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)

![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)